

# Cabazitaxel dose modification for hepatic impairment

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## Compound Focus: Cabazitaxel

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## Dosage Guidelines by Hepatic Function

The table below summarizes the recommended **cabazitaxel** dose modifications based on hepatic impairment severity, which is determined by bilirubin and AST (aspartate aminotransferase) levels [1] [2] [3].

Hepatic Impairment Severity	Biochemical Criteria (based on ULN)	Recommended Cabazitaxel Dose
Normal Function	Total bilirubin $\leq$ ULN and AST $\leq$ ULN	25 mg/m <sup>2</sup> every 3 weeks [4] [1]
Mild Impairment	Total bilirubin $>1$ to $\leq 1.5 \times$ ULN <b>or</b> AST $>1.5 \times$ ULN	20 mg/m <sup>2</sup> every 3 weeks [1] [2] [5]
Moderate Impairment	Total bilirubin $>1.5$ to $\leq 3.0 \times$ ULN <b>and</b> any AST	15 mg/m <sup>2</sup> every 3 weeks [1] [2] [5]
Severe Impairment	Total bilirubin $>3.0 \times$ ULN	<b>Contraindicated</b> [1] [6] [5]

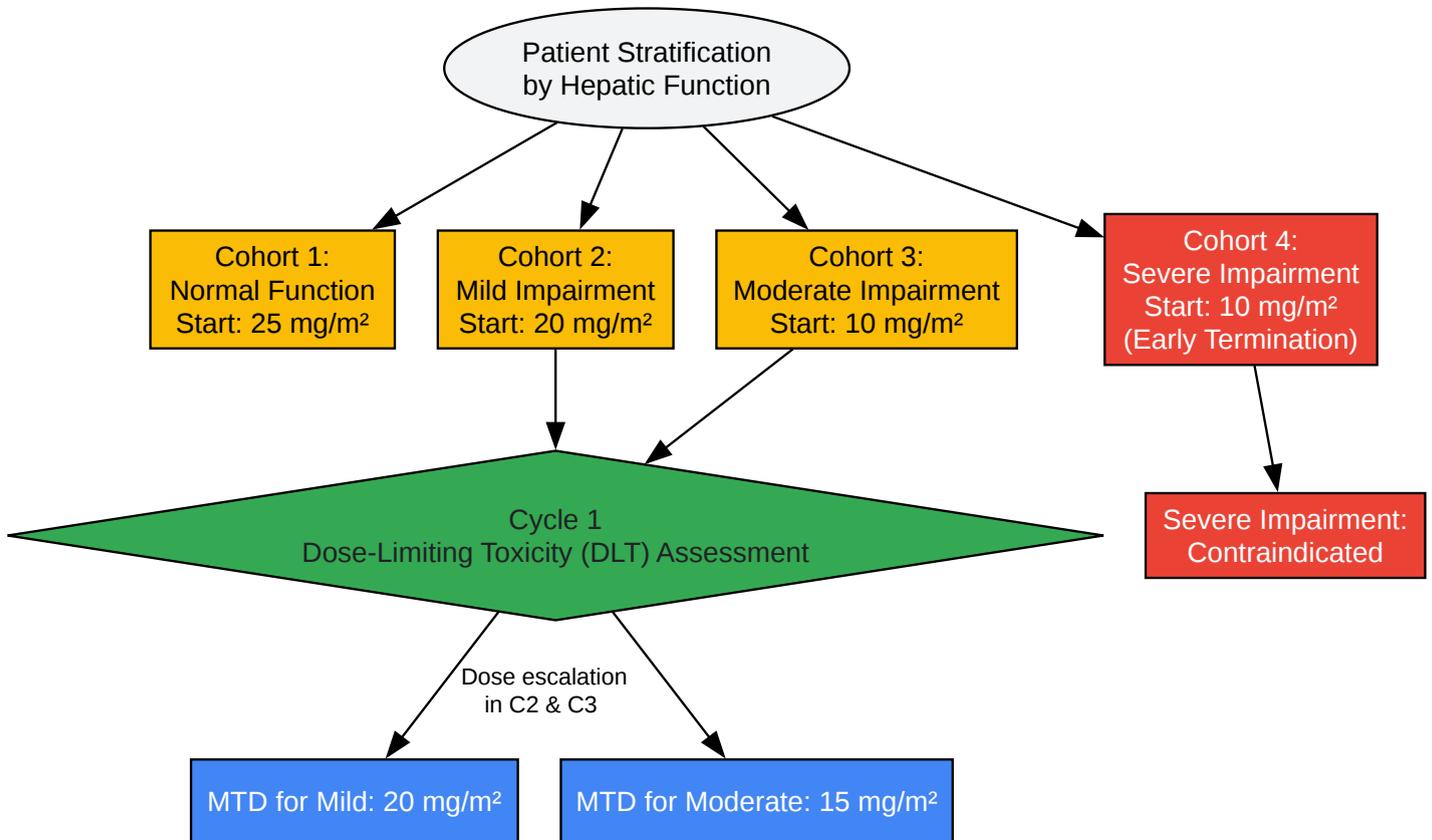
> **Note:** The 15 mg/m<sup>2</sup> dose for moderate hepatic impairment is based on safety and tolerability data; its efficacy has not been fully established [5] [3].

## Experimental Protocol & Key Findings

The dosing recommendations are largely derived from a Phase I, open-label, dose-escalation study (NCT01140607) [4] [7]. The methodology and key outcomes are summarized below.

- **Study Objective:** To determine the **Maximum Tolerated Dose (MTD)** and evaluate the **safety and pharmacokinetics** of **cabazitaxel** in patients with advanced cancer and varying degrees of hepatic impairment [4].
- **Patient Cohorts:** Patients were stratified into four cohorts based on NCI criteria [4]:
  - **Cohort 1 (C-1):** Normal hepatic function.
  - **Cohort 2 (C-2):** Mild hepatic impairment.
  - **Cohort 3 (C-3):** Moderate hepatic impairment.
  - **Cohort 4 (C-4):** Severe hepatic impairment.
- **Dosing Protocol:** Different starting doses were used for each cohort. Doses were escalated based on the occurrence of **Dose-Limiting Toxicities (DLTs)** observed in Cycle 1 to establish the MTD [4].
- **Key Safety & PK Findings** [4] [7]:
  - **MTD Established:** The MTD was 20 mg/m<sup>2</sup> for mild impairment and 15 mg/m<sup>2</sup> for moderate impairment.
  - **Severe Impairment:** The cohort with severe impairment was discontinued early due to DLTs.
  - **Clearance (CL/BSA):** Mild to moderate impairment did not cause a substantial decline in **cabazitaxel** clearance. A decrease in clearance was observed in the severe impairment cohort.
  - **Predominant Toxicity:** The most frequent grade 3-4 toxicity was **neutropenia** (42%).

This dose-finding process from the Phase I study can be visualized in the following workflow:



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## Critical Safety & Monitoring Requirements

- **Strict Contraindication:** **Cabazitaxel** is **contraindicated** in patients with severe hepatic impairment (total bilirubin  $>3 \times$  ULN) due to the high risk of severe, potentially fatal, toxicities [1] [6] [5].
- **Close Monitoring:** For patients with mild or moderate impairment receiving reduced doses, **close monitoring** of blood counts and overall safety is essential [1] [5].
- **Prophylactic G-CSF:** Primary prophylaxis with **Granulocyte Colony-Stimulating Factor (G-CSF)** should be considered, especially for patients with additional risk factors for neutropenia [1] [3].
- **Premedication:** A premedication regimen (antihistamine, corticosteroid, and H2 antagonist) must be administered at least 30 minutes before each infusion to mitigate the risk of severe hypersensitivity reactions [1] [6] [2].

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## References

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